molecular formula C11H15NOS B11043060 N-[1-(2-Thienyl)butyl]acrylamide

N-[1-(2-Thienyl)butyl]acrylamide

Cat. No.: B11043060
M. Wt: 209.31 g/mol
InChI Key: SHRVXGLBSDJSCQ-UHFFFAOYSA-N
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Description

N-[1-(2-Thienyl)butyl]acrylamide is an organic compound characterized by the presence of a thienyl group attached to a butyl chain, which is further connected to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Thienyl)butyl]acrylamide typically involves the reaction of 2-thienylbutylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

2-Thienylbutylamine+Acryloyl chlorideThis compound+HCl\text{2-Thienylbutylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Thienylbutylamine+Acryloyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acrylamide moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted acrylamides.

Scientific Research Applications

N-[1-(2-Thienyl)butyl]acrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which N-[1-(2-Thienyl)butyl]acrylamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

N-[1-(2-Thienyl)butyl]acrylamide can be compared with other acrylamide derivatives and thienyl-containing compounds:

    Similar Compounds: N-butylacrylamide, N-[1-(2-Thienyl)ethyl]acrylamide.

    Uniqueness: The presence of both the thienyl and acrylamide groups in this compound provides a unique combination of properties, making it versatile for various applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(1-thiophen-2-ylbutyl)prop-2-enamide

InChI

InChI=1S/C11H15NOS/c1-3-6-9(12-11(13)4-2)10-7-5-8-14-10/h4-5,7-9H,2-3,6H2,1H3,(H,12,13)

InChI Key

SHRVXGLBSDJSCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CS1)NC(=O)C=C

Origin of Product

United States

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